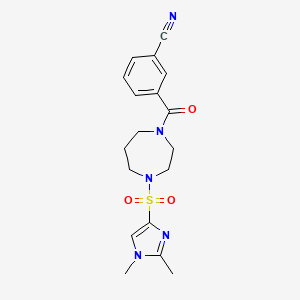

3-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile

Description

BenchChem offers high-quality 3-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-14-20-17(13-21(14)2)27(25,26)23-8-4-7-22(9-10-23)18(24)16-6-3-5-15(11-16)12-19/h3,5-6,11,13H,4,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKKKECDJGOEHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

- Imidazole ring : A five-membered ring containing nitrogen that often contributes to biological activity.

- Benzonitrile moiety : Known for its role in various pharmacological applications.

- Sulfonyl and diazepane groups : These functional groups are critical for enhancing the compound's biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O3S |

| Molecular Weight | 358.45 g/mol |

| CAS Number | Not available |

Antitumor Activity

Research indicates that compounds with imidazole and benzodiazepine structures exhibit significant antitumor activity. For instance, derivatives similar to the target compound have shown potent inhibition of farnesyltransferase (FT), an enzyme crucial for oncogenic signaling pathways. A study identified a related compound that produced a 85% phenotypic reversion of Ras-transformed cells at a concentration of 1.25 µM, demonstrating the potential of imidazole derivatives in cancer therapy .

Antimicrobial Properties

The antimicrobial activity of benzimidazole derivatives has been widely studied. Compounds featuring the benzonitrile scaffold have shown effectiveness against various bacterial and fungal strains. For example, certain benzimidazole derivatives exhibited MIC values indicating strong antibacterial activity against Staphylococcus aureus and E. coli . The presence of the imidazole ring in our compound may similarly enhance its antimicrobial properties.

Structure-Activity Relationships (SAR)

The effectiveness of the compound can be attributed to specific structural features:

- The sulfonyl group is known to enhance solubility and bioavailability.

- The imidazole ring contributes to enzyme inhibition and receptor binding.

- Modifications at the benzene or diazepane positions can significantly alter biological potency.

Case Studies

- In Vitro Studies : A series of experiments evaluated the cytotoxic effects of various derivatives on cancer cell lines. The results indicated that modifications to the diazepane moiety increased cytotoxicity in breast cancer models .

- Animal Models : In vivo studies demonstrated that certain analogs of this compound could reduce tumor size in xenograft models, supporting its potential as an anticancer agent .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, a series of imidazole-sulfonamide derivatives were evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with cell cycle progression and induction of apoptosis in various cancer cell lines .

Case Study:

A study on related compounds demonstrated that certain derivatives showed IC50 values in the micromolar range against breast cancer cells, suggesting a promising therapeutic potential .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Compounds containing this moiety have been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics.

Data Table: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Compound C | P. aeruginosa | 64 |

Therapeutic Implications

Given its diverse biological activities, this compound could serve as a lead in drug discovery for treating:

- Neurodegenerative Diseases: Modifications of the imidazole ring may enhance neuroprotective properties.

- Infectious Diseases: Its antimicrobial efficacy positions it as a candidate for developing new antibiotics.

Q & A

Q. What are the key considerations for optimizing the synthesis yield of this compound?

- Methodological Answer : Synthesis involves multi-step reactions requiring precise control of:

- Temperature : Reactions often proceed at 0–5°C for imidazole sulfonylation and 25–60°C for diazepane coupling .

- Solvents : Use anhydrous DMF or THF to avoid hydrolysis of sensitive intermediates (e.g., sulfonyl chloride) .

- Catalysts : Triethylamine or cesium carbonate for deprotonation and nucleophilic substitution .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (acetonitrile) to isolate the final product .

Q. Example Reaction Conditions :

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Sulfonylation | 0°C, DMF, Et₃N | 65–75 | |

| 2 | Carbonylation | 50°C, THF, Cs₂CO₃ | 55–60 |

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for imidazole (δ 7.2–7.8 ppm), benzonitrile (δ 8.0–8.3 ppm), and diazepane (δ 2.5–3.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the diazepane ring .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 427.1321 for C₁₉H₂₃N₅O₃S) .

- IR Spectroscopy : Confirm sulfonyl (1150–1350 cm⁻¹) and nitrile (2220–2260 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) across labs .

- Dose-Response Curves : Test a wide concentration range (nM–μM) to identify off-target effects .

- Comparative Studies : Use positive controls (e.g., known kinase inhibitors) to validate target specificity .

- Data Meta-Analysis : Cross-reference PubChem bioassay data (AID 1259401) with in-house results .

Q. What computational approaches are suitable for predicting the compound’s biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, PDB ID: 1M17) to assess binding affinity to the imidazole-diazepane core .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of the sulfonyl-benzo nitrile interaction in aqueous environments .

- QSAR Modeling : Train models on PubChem datasets to correlate substituent effects (e.g., methyl vs. ethyl groups) with activity .

Q. How can researchers design derivatives to improve metabolic stability without losing potency?

- Methodological Answer :

- Bioisosteric Replacement : Substitute benzonitrile with trifluoromethylpyridine to reduce CYP450-mediated oxidation .

- Prodrug Strategy : Introduce ester groups at the diazepane nitrogen for slow hydrolysis in vivo .

- Metabolite Identification : Use LC-MS/MS to track degradation products in hepatocyte assays .

Specialized Technical Questions

Q. What strategies mitigate challenges in synthesizing the diazepane-sulfonylimidazole scaffold?

- Methodological Answer :

- Ring-Opening Prevention : Use Boc-protected diazepane intermediates to avoid nucleophilic attack during sulfonylation .

- Side Reaction Mitigation : Add molecular sieves to absorb HCl byproducts in sulfonyl chloride reactions .

- Scale-Up Optimization : Replace batch reactors with flow chemistry for exothermic steps (e.g., nitrile formation) .

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer :

- Crystallography : Grow single crystals via vapor diffusion (hexane/EtOAc) to resolve ambiguous NOE correlations .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational flexibility in the diazepane ring .

- DFT Calculations : Compare experimental chemical shifts with Gaussian-optimized structures to validate assignments .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ ± SEM) using GraphPad Prism .

- ANOVA with Tukey’s Test : Compare treatment groups in multi-concentration assays (p < 0.05) .

- Principal Component Analysis (PCA) : Cluster bioactivity profiles from diverse assays (e.g., kinase inhibition vs. apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.